Diphenylmethanone (4-chloro-1-phthalazinyl)hydrazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethanone (4-chloro-1-phthalazinyl)hydrazone typically involves the condensation of 4-chloro-1-phthalazinylhydrazine with diphenylmethanone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
Diphenylmethanone (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Diphenylmethanone (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diphenylmethanone (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(4-chloro-1-phthalazinyl)hydrazones: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzophenone hydrazone: Another related compound used in organic synthesis and research.
Uniqueness
Diphenylmethanone (4-chloro-1-phthalazinyl)hydrazone is unique due to its specific combination of the diphenylmethanone and 4-chloro-1-phthalazinyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H15ClN4 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-(benzhydrylideneamino)-4-chlorophthalazin-1-amine |
InChI |
InChI=1S/C21H15ClN4/c22-20-17-13-7-8-14-18(17)21(26-24-20)25-23-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,25,26) |
InChI Key |
YKDUNVOKRUPPGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=NN=C(C3=CC=CC=C32)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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